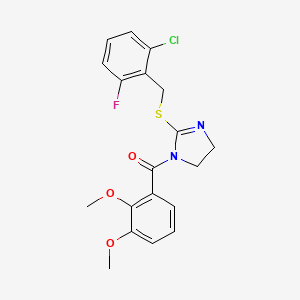
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClFN2O3S and its molecular weight is 408.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClF N₂O₂S
- Molecular Weight : 372.87 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClF N₂O₂S |
| Molecular Weight | 372.87 g/mol |
| CAS Number | 1111221-71-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The mechanism of action is often linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance:
- Case Study : A study evaluated a series of imidazole derivatives for their cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of approximately 10 µM against the A549 lung cancer cell line, suggesting potent activity .
Antimicrobial Activity
The compound's thiazole moiety contributes to its antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of various bacterial strains.
- Case Study : In vitro assays demonstrated that thiazole-containing compounds exhibit effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .
Anti-inflammatory Activity
Compounds with similar structural features have been investigated for their anti-inflammatory effects. These compounds are thought to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : A recent study highlighted that thiazole derivatives could reduce inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural components:
- Chloro and Fluoro Substituents : The presence of halogen atoms can enhance lipophilicity and improve cell membrane permeability.
- Thiazole Ring : Essential for antimicrobial and anticancer activities, as it facilitates interaction with biological targets.
- Dimethoxy Phenyl Group : This moiety has been shown to contribute to the overall potency by enhancing interactions with specific receptors or enzymes.
Propiedades
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3S/c1-25-16-8-3-5-12(17(16)26-2)18(24)23-10-9-22-19(23)27-11-13-14(20)6-4-7-15(13)21/h3-8H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDRWIVDLPMRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














